molecular formula C11H18N2O2 B2853607 1-(4-Acetyl-2,2-dimethylpiperazin-1-yl)prop-2-en-1-one CAS No. 2224362-76-7

1-(4-Acetyl-2,2-dimethylpiperazin-1-yl)prop-2-en-1-one

Cat. No. B2853607
M. Wt: 210.277
InChI Key: RTSLHLDUCJMLPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely involve a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds. Piperazine rings can participate in a variety of chemical reactions and can influence the biological activity of a compound .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, cyanoacetohydrazides can react with various nucleophiles and electrophiles to synthesize a variety of polyfunctional heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with a prop-2-en-1-one base have been found to have several mechanical properties such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus and Poisson’s ratio .

Safety And Hazards

As this compound is not intended for human or veterinary use, it should be handled with appropriate safety precautions in a research setting.

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Given its structure, it could be of interest in the development of new pharmaceuticals or other biologically active compounds .

properties

IUPAC Name

1-(4-acetyl-2,2-dimethylpiperazin-1-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-5-10(15)13-7-6-12(9(2)14)8-11(13,3)4/h5H,1,6-8H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSLHLDUCJMLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(C(C1)(C)C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Acetyl-2,2-dimethylpiperazin-1-yl)prop-2-en-1-one

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